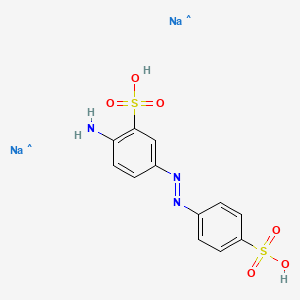![molecular formula C24H38N4O7S B12819186 Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Arg(Pbf)-OH: is a derivative of the amino acid D-arginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the guanidino group is protected by a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is widely used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-arginine is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an aqueous or organic solvent like dichloromethane.
Protection of the Guanidino Group: The guanidino group is protected by reacting the Boc-protected D-arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Industrial Production Methods: The industrial production of Boc-D-Arg(Pbf)-OH involves large-scale synthesis using the same protection strategies but optimized for higher yields and purity. The process includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: Boc-D-Arg(Pbf)-OH undergoes deprotection reactions to remove the Boc and Pbf groups. The Boc group is typically removed using acidic conditions such as trifluoroacetic acid, while the Pbf group is removed using strong acids like hydrogen fluoride or trifluoroacetic acid in the presence of scavengers.
Peptide Bond Formation: Boc-D-Arg(Pbf)-OH is used in peptide synthesis where it reacts with other amino acids or peptide fragments to form peptide bonds. This reaction is facilitated by coupling reagents such as dicyclohexylcarbodiimide or hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrogen fluoride, scavengers.
Peptide Bond Formation: Dicyclohexylcarbodiimide, hydroxybenzotriazole, organic solvents like dichloromethane.
Major Products Formed:
Deprotected D-Arginine: After deprotection, the free D-arginine is obtained.
Peptides: When used in peptide synthesis, the major products are peptides containing D-arginine residues.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-D-Arg(Pbf)-OH is extensively used in solid-phase peptide synthesis to incorporate D-arginine residues into peptides, which are important for studying protein structure and function.
Biology:
Protein Engineering: The compound is used to synthesize peptides and proteins with specific sequences, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: Peptides containing D-arginine are explored for their therapeutic potential, including antimicrobial and anticancer activities.
Industry:
Biotechnology: Boc-D-Arg(Pbf)-OH is used in the production of synthetic peptides for various industrial applications, including diagnostics and therapeutics.
Mecanismo De Acción
Mechanism: Boc-D-Arg(Pbf)-OH itself does not have a direct biological mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using Boc-D-Arg(Pbf)-OH can interact with biological targets such as enzymes, receptors, and other proteins. The D-arginine residues in these peptides can influence their binding affinity, specificity, and overall biological activity.
Molecular Targets and Pathways:
Enzymes: Peptides containing D-arginine can inhibit or activate enzymes by mimicking natural substrates or inhibitors.
Receptors: These peptides can bind to cell surface receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Boc-D-Arg(NO2)-OH: Another derivative of D-arginine with a nitro group protecting the guanidino group.
Boc-D-Arg(Tos)-OH: A derivative with a tosyl group protecting the guanidino group.
Fmoc-D-Arg(Pbf)-OH: A similar compound where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.
Uniqueness:
Protection Groups: The combination of Boc and Pbf groups in Boc-D-Arg(Pbf)-OH provides unique protection for both the amino and guanidino groups, making it highly suitable for peptide synthesis.
Stability: The Pbf group offers greater stability compared to other protecting groups like nitro or tosyl, reducing the risk of side reactions during synthesis.
Propiedades
IUPAC Name |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPOKENLGCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

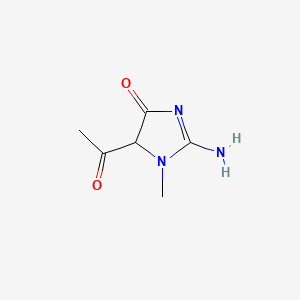

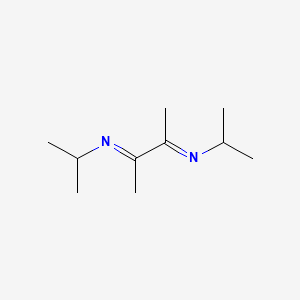
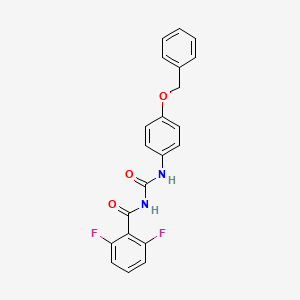

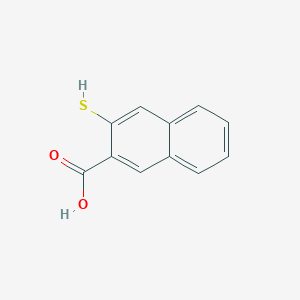
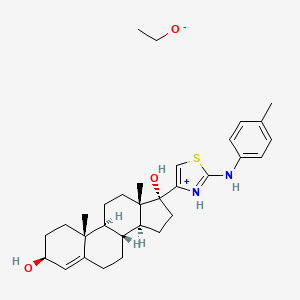
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)

